molecular formula C9H14O5 B050787 Diethyl 1,3-acetonedicarboxylate CAS No. 105-50-0

Diethyl 1,3-acetonedicarboxylate

Cat. No. B050787
Key on ui cas rn: 105-50-0
M. Wt: 202.2 g/mol
InChI Key: ZSANYRMTSBBUCA-UHFFFAOYSA-N
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Patent
US08541455B2

Procedure details

Under argon, and at room temperature, 1.7 g (74.18 mmol) of sodium are dissolved in 75 mL of anhydrous EtOH. 13.5 mL (74.2 mmol) of diethyl 3-oxopentanedioate and then 8.8 mL (74.2 mmol) of benzyl bromide are then added dropwise, at room temperature. The medium is then refluxed for 3 hours, concentrated under reduced pressure and purified by chromatography on a column of silica gel, eluting with a cyclohexane/EtOAc gradient of 0 to 20% EtOAc. 8.29 g of diethyl 2-benzyl-3-oxopentanedioate are obtained in the form of a translucent oil.
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step Two
Quantity
8.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[O:2]=[C:3]([CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[CH2:16](Br)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>CCO>[CH2:16]([CH:10]([C:3](=[O:2])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])[C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |^1:0|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
[Na]
Name
Quantity
75 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
13.5 mL
Type
reactant
Smiles
O=C(CC(=O)OCC)CC(=O)OCC
Name
Quantity
8.8 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The medium is then refluxed for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by chromatography on a column of silica gel
WASH
Type
WASH
Details
eluting with a cyclohexane/EtOAc gradient of 0 to 20% EtOAc

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C(C(=O)OCC)C(CC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.29 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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